![molecular formula C21H18ClN5OS B2772399 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 577756-84-4](/img/structure/B2772399.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound is suggested to exhibit productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Scientific Research Applications
Synthesis and Catalytic Applications
Pyranopyrimidine cores, closely related to the structure of "2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide", are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research emphasizes the importance of hybrid catalysts in the synthesis of such compounds, highlighting the application of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in developing lead molecules through a one-pot multicomponent reaction. This approach underscores the broader catalytic applications for the development of these compounds, attracting interest from researchers worldwide (Parmar, Vala, & Patel, 2023).
Medicinal and Biological Properties
The pyrazolo[1,5-a]pyrimidine scaffold, another structure related to the query compound, has been identified as a privileged heterocycle in drug discovery, demonstrating a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostic applications. The structural-activity relationship (SAR) studies have garnered attention, revealing the potential of this scaffold in developing drug candidates for various diseases. This highlights the medicinal chemists' opportunity to further exploit these structures in drug development (Cherukupalli et al., 2017).
Optical and Electronic Applications
Functionalized quinazolines and pyrimidines, which share a structural motif with the compound , have been extensively researched for their applications in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. This research area reveals the potential of pyrimidine derivatives in fabricating materials for advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as heterocyclic pyrimidine scaffolds, have been reported to demonstrate various biological activities . These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Mode of Action
It’s known that compounds with similar structures interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the phosphorylation of Akt, a protein kinase involved in cell survival pathways .
Biochemical Pathways
For example, some compounds have demonstrated the ability to inhibit the phosphorylation of Akt and downstream biomarkers, affecting cell survival pathways .
Pharmacokinetics
Compounds with similar structures have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Compounds with similar structures have shown inhibition of tumor growth in a breast cancer xenograft model after oral dosing .
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-16-6-8-17(9-7-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWBHARGZOJHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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